molecular formula C6H10O3 B1585100 Butyl glyoxylate CAS No. 6295-06-3

Butyl glyoxylate

Cat. No. B1585100
CAS RN: 6295-06-3
M. Wt: 130.14 g/mol
InChI Key: NRYDRJHYTRBBEA-UHFFFAOYSA-N
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Description

Butyl glyoxylate, also known as butyl 2-oxoacetate, is a chemical compound with the molecular formula C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .


Synthesis Analysis

The synthesis of monoalkyl oxalates, such as butyl glyoxylate, can be achieved in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .


Molecular Structure Analysis

The molecular structure of butyl glyoxylate consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI for butyl glyoxylate is InChI=1S/C6H10O3/c1-2-3-4-9-6(8)5-7/h5H,2-4H2,1H3 .


Chemical Reactions Analysis

Butyl glyoxylate can participate in syn-selective asymmetric cross-aldol reactions with aldehydes . This reaction is catalyzed by an axially chiral amino sulfonamide . The cross-aldol products obtained are densely functionalized and can be readily converted to synthetically useful and important chiral building blocks .


Physical And Chemical Properties Analysis

Butyl glyoxylate has a molecular weight of 130.14 . The calculated properties include a boiling point of 461.63 K, a critical temperature of 645.60 K, and a critical pressure of 3568.53 kPa .

Scientific Research Applications

Polymerization and Copolymer Composition Analysis

Butyl glyoxylate plays a significant role in polymer sciences. It is used in the production of copolymers like poly(butyl acrylate-co-glycidyl methacrylate), where its solubility and gel content are important properties. Advanced methods like spectral (1H-NMR and FTIR) and chemical (elemental analysis and titration) techniques are employed to determine the copolymer composition, leveraging the epoxy functional groups for quantification (Bakhshi, Zohuriaan‐Mehr, Bouhendi, & Kabiri, 2009).

Biofuel Production

Research into alternative energy sources has highlighted the potential of butyl glyoxylate in biofuel production. For instance, in the study of biobutanol production, Clostridium acetobutylicum was used to ferment xylose recovered from Kraft black liquor, demonstrating the feasibility of using xylan recovered directly from industrial Kraft pulping liquors as a feedstock for biofuel production (Kudahettige-Nilsson et al., 2015).

Crosslinking in Polymer Latices

Butyl glyoxylate derivatives, such as glycidyl methacrylate, are utilized in emulsion polymerization to create crosslinked polymers. These polymers have diverse applications due to their varied mechanical properties, influenced by the distribution of glycidyl monomer units within the polymer matrix (Magnet, Guillot, Guyot, & Pichot, 1992).

Organic Synthesis

Butyl glyoxylate is integral in organic synthesis, serving as an efficient formaldehyde equivalent in reactions. Its derivatives participate in various chemical reactions, demonstrating its versatility in synthetic chemistry (Lyon & Kercher, 2004).

Environmental Applications

In environmental sciences, derivatives of butyl glyoxylate, like butylate, are studied for their electroactivity, contributing to methods for analyzing water quality. These studies focus on understanding the redox transformations of these compounds and their applications in environmental analytical chemistry (Barroso et al., 2008).

Renewable Fuel Additives

Butyl glyoxylate derivatives are also explored as renewable fuel additives. Research into glycerol tert-butyl ethers, for instance, examines their potential as bio-renewable additives to diesel-biodiesel blends, contributing to more sustainable fuel options (Çakmak & Ozcan, 2020).

Cellulose Pretreatment and Glycoside Production

Butyl glyoxylate is used in cellulose pretreatment processes for producing butyl glycosides, an important step in the production of valuable amphiphilic alkyl glycosides. This demonstrates its role in the development of efficient methods for biomass conversion (Boissou et al., 2015).

Metabolism and Toxicological Studies

In the field of toxicology, studies on butyl glyoxylate derivatives, such as butylated hydroxyanisole, focus on understanding their metabolic pathways and potential impacts on human health (El-Rashidy & Niazi, 1983).

Drug Delivery Systems

Recent advancements in polymer chemistry have led to the exploration of polyglyoxylates, a class of self-immolative polymers, for drug delivery applications. This involves tuning the hydrophobic cores of these polymers for effective drug loading and release (Fan et al., 2018).

Biotechnology and Microbial Engineering

In biotechnology, the engineering of Escherichia coli for glycolic acid production from D-xylose through pathways involving butyl glyoxylate demonstrates innovative uses in microbial production systems (Cabulong et al., 2018).

Electrosynthesis in Green Chemistry

Research in electrosynthesis has shown promising applications of butyl glyoxylate in the preparation of glyoxylic acid, highlighting its role in the field of green synthesis and pharmaceutical applications (Ye Yi-min, 2003).

Safety And Hazards

In case of exposure to butyl glyoxylate, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . If inhaled or ingested, seek immediate medical attention .

properties

IUPAC Name

butyl 2-oxoacetate
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InChI

InChI=1S/C6H10O3/c1-2-3-4-9-6(8)5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NRYDRJHYTRBBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O3
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DSSTOX Substance ID

DTXSID0064208
Record name Acetic acid, oxo-, butyl ester
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Molecular Weight

130.14 g/mol
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Physical Description

Liquid; [MP Biomedicals MSDS]
Record name Butyl glyoxylate
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Product Name

Butyl glyoxylate

CAS RN

6295-06-3
Record name Butyl glyoxylate
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Record name Butyl oxoacetate
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Record name Butyl glyoxylate
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Record name Acetic acid, 2-oxo-, butyl ester
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Record name Butyl oxoacetate
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Record name BUTYL OXOACETATE
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Synthesis routes and methods I

Procedure details

5.17 g of the butanol solution of glyoxal obtained in Example 2-11, 9.62 g of 1-octanol, and 0.6 g of the above-mentioned metal-loading carrier were put into an autoclave, and an oxidation reaction was conducted by the same operation as in Example 2-11. The reaction solution thus obtained was analyzed, which revealed the glyoxal conversion to be 90%, and the combined 1-octyl glyoxylate and 1-butyl glyoxylate (the product) selectivity and yield to be 74% and 67%, respectively.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
above-mentioned metal-loading
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.62 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

300 g of 1-butanol was added to 60 g of a 40 wt % glyoxal aqueous solution (Wako Pure Chemical), and most of the water was distilled off as an azeotropic composition with the 1-butanol at normal pressure and 90° C. with an evaporator. This gave a butanol solution of glyoxal (containing 19.4 wt % glyoxal and 80.6 wt % butanol). 5.17 g of the above-mentioned butanol solution, 8.90 g of 1-butanol, and 0.6 g of the above-mentioned metal-loading carrier were then put into an autoclave equipped with a condenser, the system was maintained at an internal pressure of 0.5 MPa at 80° C. under stirring while a mixed gas of hydrogen and nitrogen (hydrogen:nitrogen=1:9 (volumetric ratio)) was bubbled into the solution at a flux of 500 mL/minute, and the reaction was allowed to continue for 5 hours. After the reaction, the reaction solution was analyzed, which revealed the glyoxal conversion to be 87%, and the 1-butyl glyoxylate (the product) selectivity and yield to be 73% and 64%, respectively.
[Compound]
Name
above-mentioned metal-loading
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.9 g
Type
reactant
Reaction Step Four
Quantity
5.17 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyl glyoxylate
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Butyl glyoxylate
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Butyl glyoxylate
Reactant of Route 4
Butyl glyoxylate
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Butyl glyoxylate

Citations

For This Compound
591
Citations
S David, J Eustache, A Lubineau - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… We report here a preliminary study of a different approach, prompted by a report of the cycloaddition of butyl glyoxylate to 1-methoxybuta-1,3diene,2 which led to the preparation of four …
Number of citations: 18 pubs.rsc.org
P Kwiatkowski, M Asztemborska, J Jurczak - Tetrahedron: Asymmetry, 2004 - Elsevier
Commercially available (salen)Cr(III)Cl 4c and (salen)Co(II) 5a complexes were found to promote [4+2]cycloaddition of 1-methoxybuta-1,3-diene 1 to n-butyl glyoxylate 2, affording 6-…
Number of citations: 26 www.sciencedirect.com
Y Yamamoto, T Shirai, N Miyaura - Chemical Communications, 2012 - pubs.rsc.org
The enantioselective synthesis of α-hydroxy esters by ruthenium-catalyzed 1,2-addition of arylboronic acids to tert-butyl glyoxylate is described. The use of RuCl2(PPh3)3 with (R,R)-Me-…
Number of citations: 45 pubs.rsc.org
DJ Hallett, EJ Thomas - Journal of the Chemical Society, Chemical …, 1995 - pubs.rsc.org
… The N-ethoxycarbonylimine 77 gave 1 -(ethoxycarbony1amino)- 1 -phenylbut-3-ene 8, and the imine 9,8 prepared from butyl glyoxylate and (R)- 1 -phenylethylarnine, reacted …
Number of citations: 25 pubs.rsc.org
J Jurczak, A Gołebiowski, A Rahm - Tetrahedron letters, 1986 - Elsevier
… TO BUTYL GLYOXYLATE. ISOLATION OF PRIMARY CYCLOADDUCTS … Abstract - High-pressure reactions of l-methoxy-3-trialkylsilyloxybuta-1,3-dienes (1, 2) with butyl …
Number of citations: 25 www.sciencedirect.com
P Kwiatkowski, M Asztemborska, J Jurczak - Synlett, 2004 - thieme-connect.com
… One of the most promising methods consists in the hetero-Diels-Alder reaction of 1-methoxybuta-1,3-diene (1) with simple activated carbonyl compounds such as n-butyl glyoxylate (2), …
Number of citations: 3 www.thieme-connect.com
O Achmatowicz, J Rozwadowski… - Collection of …, 1991 - cccc.uochb.cas.cz
… oxomalonate (1) and butyl glyoxylate (ii) as enophiles with pent-1-ene (lila) and 3-methylbut4-ene (Ilib), respectively. Dimethyl oxomalonate (I) and butyl glyoxylate (ii) have been …
Number of citations: 2 cccc.uochb.cas.cz
LA Carpino - The Journal of Organic Chemistry, 1964 - ACS Publications
… of small amounts of the phenylhydrazone of ibutyl glyoxylate from the reaction mixture. A number of potential routes to i-butyl glyoxylate through the corresponding dichloroacetate were …
Number of citations: 97 pubs.acs.org
J Majer, P Kwiatkowski, J Jurczak - Organic Letters, 2009 - ACS Publications
… Starting from simple thiophene and n-butyl glyoxylate, we demonstrated the formal … We scaled up the reaction of simple thiophene with n-butyl glyoxylate and 1 mol % of catalyst 8b. The …
Number of citations: 49 pubs.acs.org
T Kano, A Noishiki, R Sakamoto… - Chemical …, 2011 - pubs.rsc.org
syn-Selective asymmetric cross-aldol reactions of aldehydes with tert-butyl glyoxylate and glyoxamide were realized by the use of an axially chiral amino sulfonamide (S)-1. The cross-…
Number of citations: 31 pubs.rsc.org

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